Bumetanide-d5 Bumetanide-d5 Bumetanide-d5 is intended for use as an internal standard for the quantification of bumetanide by GC- or LC-MS. Bumetanide is an inhibitor of Na-K-2Cl cotransporter 1 (NKCC1; IC50 = 0.68 µM). It is selective for NKCC1 over NKCC2 (IC50 = 4 µM). Bumetanide is an agonist of G protein-coupled receptor 35 (GPR35; EC50 = 10 µM). It also inhibits various carbonic anhydrases. Bumetanide (0.1 mg/kg) increases urine flow and sodium and potassium excretion, as well as decreases sodium reabsorption, in anesthetized dogs. It reduces brain edema and infarct size in a rat model of stroke induced by permanent middle cerebral artery occlusion (MCAO) when administered at doses ranging from 7.6 to 30.4 mg/kg. Formulations containing bumetanide have been used in the treatment of edema associated with congestive heart failure and hepatic and renal diseases.

Brand Name: Vulcanchem
CAS No.: 1216739-35-3
VCID: VC0023552
InChI: InChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23)/i4D,5D,6D,7D,8D
SMILES: CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
Molecular Formula: C17H20N2O5S
Molecular Weight: 369.4 g/mol

Bumetanide-d5

CAS No.: 1216739-35-3

Cat. No.: VC0023552

Molecular Formula: C17H20N2O5S

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

Bumetanide-d5 - 1216739-35-3

Specification

Description Bumetanide-d5 is intended for use as an internal standard for the quantification of bumetanide by GC- or LC-MS. Bumetanide is an inhibitor of Na-K-2Cl cotransporter 1 (NKCC1; IC50 = 0.68 µM). It is selective for NKCC1 over NKCC2 (IC50 = 4 µM). Bumetanide is an agonist of G protein-coupled receptor 35 (GPR35; EC50 = 10 µM). It also inhibits various carbonic anhydrases. Bumetanide (0.1 mg/kg) increases urine flow and sodium and potassium excretion, as well as decreases sodium reabsorption, in anesthetized dogs. It reduces brain edema and infarct size in a rat model of stroke induced by permanent middle cerebral artery occlusion (MCAO) when administered at doses ranging from 7.6 to 30.4 mg/kg. Formulations containing bumetanide have been used in the treatment of edema associated with congestive heart failure and hepatic and renal diseases.

CAS No. 1216739-35-3
Molecular Formula C17H20N2O5S
Molecular Weight 369.4 g/mol
IUPAC Name 3-(butylamino)-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid
Standard InChI InChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23)/i4D,5D,6D,7D,8D
Standard InChI Key MAEIEVLCKWDQJH-UPKDRLQUSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCCC)[2H])[2H]
SMILES CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
Canonical SMILES CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator